Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-

Beschreibung

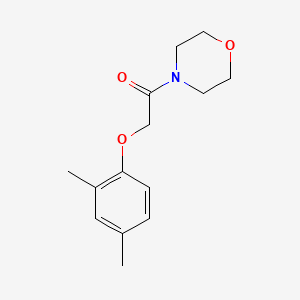

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-, is a morpholine derivative featuring a substituted acetyl group at the 4-position of the morpholine ring. The acetyl group is further linked to a 2,4-dimethylphenoxy moiety. This structural motif is significant in medicinal chemistry due to the morpholine ring’s ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKPARPPRVMDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163903 | |

| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148183-90-8 | |

| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of Morpholine with Chloroacetyl Chloride

A foundational approach involves the acylation of morpholine using chloroacetyl chloride, a method adapted from analogous morpholine derivative syntheses. In this route, morpholine reacts with chloroacetyl chloride in the presence of triethylamine as a catalyst, with diethyl ether serving as the solvent. The reaction proceeds via nucleophilic attack of the morpholine’s amino group on the electrophilic carbonyl carbon of chloroacetyl chloride, forming an intermediate that subsequently undergoes dehydrohalogenation to yield the chloroacetylated product.

Critical parameters include maintaining a reaction temperature of 5–10°C to mitigate exothermic side reactions and ensure controlled chloroacetyl group incorporation. Post-reaction, the crude product is filtered, washed with water, and purified via recrystallization from ethanol, achieving yields of 52–68% depending on stoichiometric ratios and solvent purity. This method’s scalability is limited by the need for low-temperature conditions and the handling of corrosive chloroacetyl chloride.

Pressure-Driven Synthesis with Methyl Acetate

A high-pressure synthesis route, inspired by patented methods for N-acetyl morpholine production, employs methyl acetate as the acylating agent. Morpholine and methyl acetate undergo a nucleophilic acyl substitution reaction under pressurized conditions (0.5–1.2 MPa) at elevated temperatures (100–180°C). The reaction mechanism involves the morpholine’s nitrogen attacking the methyl acetate’s carbonyl group, displacing methanol as a byproduct.

Key advantages of this method include the use of inexpensive reagents and the absence of corrosive catalysts. However, achieving optimal conversion requires precise control of pressure and temperature, with ideal conditions reported as 130–150°C and 0.5–0.9 MPa, resulting in a 70–78% yield of the acetylated product. Post-synthesis, flash evaporation (110–150°C, 0.15–0.8 MPa) separates unreacted morpholine and methanol, while subsequent rectification in recovery and product towers enhances purity to >99.5%.

Solvent-Mediated Synthesis Using Dimethylformamide (DMF)

A solvent-based protocol utilizing DMF as a reaction medium has been optimized for morpholine derivatives. In this method, morpholine reacts with 2,4-dimethylphenoxyacetyl chloride in DMF at 60°C under vigorous stirring for 8 hours, followed by an additional 24-hour incubation to ensure complete acylation. The DMF stabilizes intermediates through polar interactions, facilitating higher yields compared to non-polar solvents.

Post-reaction, the mixture is cooled to 0°C, precipitating impurities that are removed via filtration. DMF is then distilled under vacuum, and the residue is washed with ethyl acetate and water to isolate the product. Recrystallization from ethyl acetate at 80°C yields crystalline Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- with a purity exceeding 99%. This method’s reliance on DMF, however, poses challenges in solvent recovery and environmental disposal.

Optimization of Reaction Conditions

Temperature and Pressure Effects

The pressure-driven method demonstrates a strong correlation between reaction efficiency and temperature-pressure synergy. At 150°C and 0.9 MPa, conversion rates peak at 78%, whereas lower temperatures (100°C) or pressures (0.5 MPa) reduce yields to 50–60%. Conversely, the DMF-mediated synthesis achieves optimal yields at 60°C, with higher temperatures promoting side reactions such as ester hydrolysis.

Catalytic and Stoichiometric Considerations

While triethylamine is widely used as a catalyst in acylation reactions, its omission in the methyl acetate route simplifies purification but necessitates longer reaction times. Stoichiometric excess of methyl acetate (1:1.1–1.2 molar ratio relative to morpholine) ensures complete conversion, though excess acylating agent complicates downstream separation.

Purification and Isolation Techniques

Flash Evaporation and Rectification

Flash evaporation effectively separates low-boiling byproducts like methanol and unreacted methyl acetate from the crude product. Subsequent rectification in a recovery tower (110–150°C, 0.15–0.8 MPa) removes residual morpholine, while a product rectifier (120–170°C, 5–20 kPa) isolates high-purity Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-.

Recrystallization and Solvent Extraction

Recrystallization from ethyl acetate or ethanol remains the gold standard for achieving pharmaceutical-grade purity. Ethyl acetate’s moderate polarity selectively dissolves the target compound while excluding polar impurities, yielding crystals with >99.5% purity. Solvent extraction with water further removes hydrophilic contaminants, though multiple washes may reduce overall yield.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Structural Features and Reactivity Predictions

The compound contains three key structural motifs:

-

Morpholine ring : A six-membered heterocycle with one oxygen and one nitrogen atom.

-

Acetyl group : A ketone connected to the morpholine nitrogen.

-

2,4-Dimethylphenoxy group : An aromatic ether with methyl substituents.

Potential Reaction Pathways

Analogous Reactions in Literature

While direct data for this compound are absent, related morpholine and phenoxy-acetyl systems provide insights:

Morpholine Functionalization

-

Diastereoselective alkylation of substituted morpholines is achieved via photoredox-mediated Giese reactions (e.g., Scheme 3 in ).

-

Hydrolysis of esters on morpholine scaffolds occurs with stereoelectronic effects (axial vs. equatorial substituents) influencing reaction rates ( ).

Phenoxy-Acetyl Reactivity

-

Decarboxylative alkylation of α-formyl carboxylates (e.g., Scheme 3 in ) suggests possible radical pathways for modifying acetylated morpholines.

-

Electrophilic aromatic substitution on 2,4-dimethylphenoxy groups is likely directed by methyl substituents (meta/para to oxygen).

Experimental Gaps and Recommendations

No studies explicitly investigate this compound’s reactivity. Key gaps include:

-

Synthetic modifications (e.g., side-chain functionalization).

-

Stability under thermal/acidic conditions .

-

Catalytic applications (e.g., ligand design).

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- have shown promise in inhibiting specific signaling pathways involved in cancer progression. For instance, studies have highlighted the importance of morpholine derivatives in targeting the PI3K and MAPK pathways, which are crucial in tumorigenesis. Analog compounds have demonstrated significant inhibition of these pathways, suggesting potential for development as anticancer agents .

Antimicrobial Properties

Morpholine derivatives are also being explored for their antimicrobial properties. The compound's ability to disrupt cellular functions in bacteria and fungi makes it a candidate for developing new antimicrobial agents. Preliminary studies suggest that Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- exhibits activity against various microbial strains, warranting further investigation into its efficacy and mechanism of action.

Agricultural Applications

Pesticide Development

The biological activity of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- suggests potential applications in agriculture as a pesticide or herbicide. Its chemical structure allows it to interact with plant systems effectively, potentially leading to the development of novel agrochemicals that can enhance crop protection against pests and diseases.

Synthetic Chemistry

Building Block for Synthesis

Morpholine derivatives serve as valuable intermediates in synthetic organic chemistry. Their unique functional groups allow for the introduction of various substituents through chemical reactions such as acylation and alkylation. This versatility makes them useful in synthesizing more complex molecules for pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have documented the applications of Morpholine derivatives:

- Inhibition Studies : Research exploring the inhibition profiles of morpholine-based compounds on cancer cell lines has shown promising results in reducing cell viability through targeted signaling pathway interference.

- Agricultural Trials : Field trials assessing the efficacy of morpholine-based pesticides have indicated significant reductions in pest populations while maintaining crop health.

- Synthetic Pathway Exploration : Detailed synthesis pathways for morpholine derivatives have been established, showcasing their utility as intermediates for more complex organic synthesis.

Wirkmechanismus

The mechanism of action of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Lipophilicity (cLog P)

Lipophilicity is critical for drug absorption and membrane permeability. Key comparisons include:

*Estimated based on substituent contributions.

- The 2,4-dimethylphenoxy group likely increases lipophilicity compared to unsubstituted phenyl analogs due to hydrophobic methyl groups. However, it is less lipophilic than naphthyl-containing derivatives .

- Fluorine in 4-[(3-fluorophenyl)acetyl]morpholine reduces cLog P slightly compared to alkyl substituents, reflecting its electron-withdrawing nature .

EP2 Receptor Potentiation (Trisubstituted Pyrimidines)

Morpholine-containing trisubstituted pyrimidines (e.g., CID2992168) exhibit potent EP2 receptor modulation, outperforming piperidine or pyrrolidine analogs. The morpholine oxygen may enhance hydrogen bonding with the receptor .

Antimicrobial and Anti-Inflammatory Activity

- 4-Phenylmorpholine derivatives : Display broad antimicrobial and anti-inflammatory activities. Linezolid, a 4-phenylmorpholine derivative, is a clinically used antibiotic .

- 2-(2,4-Dimethylphenyl)morpholine (CAS 1094508-93-6): Structural analog lacking the acetyl group; its bioactivity profile is uncharacterized but may differ due to reduced hydrogen-bonding capacity .

Antileishmanial Activity

Morpholine-bearing compounds (e.g., 4-(2-aminoethyl)morpholine) show promise against Leishmania amazonensis. The acetyl group in 4-((2,4-dimethylphenoxy)acetyl)morpholine may improve stability or target binding compared to simpler alkyl derivatives .

Physicochemical and Structural Comparisons

| Property/Feature | 4-((2,4-Dimethylphenoxy)acetyl)morpholine | 4-[(3-Fluorophenyl)acetyl]morpholine | 2-(2,4-Dimethylphenyl)morpholine |

|---|---|---|---|

| Key Substituent | 2,4-Dimethylphenoxy-acetyl | 3-Fluorophenyl-acetyl | 2,4-Dimethylphenyl |

| Electron Effects | Electron-donating (methyl groups) | Electron-withdrawing (F) | Electron-donating (methyl) |

| Hydrogen Bonding | Acetyl carbonyl | Acetyl carbonyl | None |

| Predicted Solubility (aq.) | Moderate (polar acetyl group) | Moderate | Low (nonpolar substituent) |

Biologische Aktivität

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- has a molecular formula of and a molecular weight of approximately 249.31 g/mol. Its structure features a morpholine ring substituted with a 2,4-dimethylphenoxyacetyl group, which contributes to its unique chemical properties and potential biological activities.

Pharmacological Properties

Research indicates that Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- exhibits several pharmacological properties:

- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have indicated that it possesses significant cytotoxic effects against human lung adenocarcinoma (A549), with an IC50 comparable to doxorubicin .

- Mechanism of Action : The cytotoxic effects are believed to be linked to the induction of mitochondrial apoptosis and cell cycle arrest in the S phase. This was demonstrated through flow cytometry and fluorescence microscopy analyses .

Case Studies and Research Findings

Several studies have explored the biological activity of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-:

- In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces cell viability in various tumor cell lines. For example, a study reported an IC50 range from 7.0 μM to 10.7 μM against different cancer cell lines .

- In Vivo Evaluations : In vivo studies using mouse models have shown that treatment with Morpholine derivatives leads to reduced tumor sizes and improved survival rates. MRI imaging was utilized to assess spleen volume changes in myelofibrosis models treated with related compounds .

- Comparative Analysis : When compared to structurally similar compounds, Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- exhibited distinct biological profiles that suggest enhanced potency against specific cancer types.

Data Table: Comparative Biological Activity

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | 7.0 - 10.7 | A375 (melanoma), D54 (glioblastoma) | Induces apoptosis via mitochondrial pathway |

| Doxorubicin | ~10 | A549 (lung adenocarcinoma) | Interferes with DNA replication |

| ZSTK474 | 3.9 - 20.8 | Various tumor cell lines | PI3K inhibition |

Q & A

Advanced Research Question

- Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethyl acetate/hexane) or distillation.

- Reaction Optimization : Transition from batch to flow chemistry (e.g., microreactors for Pd-catalyzed steps, as in ).

- Safety : Morpholine derivatives may form explosive peroxides; monitor via iodometric titration .

How do structural modifications of the morpholine ring affect biological activity?

Advanced Research Question

- Case Study : Compare 4-((2,4-dimethylphenoxy)acetyl)-morpholine with derivatives in (e.g., 2,4-diiodo-morpholine-phenol hybrids).

- SAR Findings :

- Morpholine N-substitution : Electron-withdrawing groups (e.g., sulfonyl in ) enhance metabolic stability.

- Phenoxy Group Position : 2,4-Dimethyl substitution (vs. nitro or hydroxy in ) modulates antimicrobial potency.

Methodology : Synthesize analogs via parallel synthesis and test in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.